ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE
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Overview
Description
ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with piperidine and ethyl chloroformate under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds such as 4-hydroxyquinoline and 2-hydroxyquinoline share structural similarities with ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and its esters are structurally related.
Uniqueness
This compound is unique due to the presence of both quinoline and piperidine moieties, which confer distinct chemical and biological properties
Biological Activity
Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core , a piperidine ring , and a benzenesulfonyl group , which contribute to its biological properties. Its molecular formula is C25H28N2O4S with a molecular weight of approximately 466.6 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic steps include:
- Formation of the Quinoline Core : Often achieved through Friedländer synthesis.
- Introduction of the Piperidine Ring : Accomplished via nucleophilic substitution reactions.
- Attachment of the Benzenesulfonyl Group : Typically performed through sulfonylation reactions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- The quinoline core can intercalate with DNA, potentially affecting replication and transcription processes.
- The piperidine ring may interact with protein receptors, influencing signaling pathways.
- The benzenesulfonyl group enhances binding affinity and specificity for target molecules .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest .
Neuropharmacological Effects
Preliminary evaluations indicate potential neuropharmacological effects, particularly as gamma-aminobutyric acid (GABA) uptake inhibitors. Compounds structurally related to this compound have shown promising results in enhancing GABAergic transmission, which is crucial for treating anxiety and seizure disorders .
Case Studies and Research Findings
Properties
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-4-31-25(28)19-11-13-27(14-12-19)24-21-7-5-6-8-22(21)26-16-23(24)32(29,30)20-10-9-17(2)18(3)15-20/h5-10,15-16,19H,4,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAISGIJRCFFPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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